Resencatinib

RET inhibition Kinase assay In vitro pharmacology

Resencatinib (CAS 2546117-79-5), also known as HS-10365, is a synthetic small-molecule tyrosine kinase inhibitor (TKI) that functions as a highly selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase. Structurally, it features a pyrazolo[1,5-a]pyridine core and possesses a molecular weight of 535.6 g/mol (C30H29N7O3), which conforms to Lipinski's rule of five for drug-likeness.

Molecular Formula C30H29N7O3
Molecular Weight 535.6 g/mol
CAS No. 2546117-79-5
Cat. No. B12405777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameResencatinib
CAS2546117-79-5
Molecular FormulaC30H29N7O3
Molecular Weight535.6 g/mol
Structural Identifiers
SMILESCC(COC1=CN2C(=C(C=N2)C#N)C(=C1)C3=CN=C(C=C3)N4CC5CC(C4)N5CC6=CN=C(C=C6)OC)(C#C)O
InChIInChI=1S/C30H29N7O3/c1-4-30(2,38)19-40-25-10-26(29-22(11-31)14-34-37(29)18-25)21-6-7-27(32-13-21)35-16-23-9-24(17-35)36(23)15-20-5-8-28(39-3)33-12-20/h1,5-8,10,12-14,18,23-24,38H,9,15-17,19H2,2-3H3/t23?,24?,30-/m1/s1
InChIKeyWNPSOODWDSNATA-DPHZAUTASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Resencatinib (CAS 2546117-79-5): A Highly Selective RET Tyrosine Kinase Inhibitor for Precision Oncology Research and Procurement


Resencatinib (CAS 2546117-79-5), also known as HS-10365, is a synthetic small-molecule tyrosine kinase inhibitor (TKI) that functions as a highly selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase [1]. Structurally, it features a pyrazolo[1,5-a]pyridine core and possesses a molecular weight of 535.6 g/mol (C30H29N7O3), which conforms to Lipinski's rule of five for drug-likeness [2]. The compound's selective targeting of RET is a validated anti-tumor mechanism, as RET fusions and activating mutations are oncogenic drivers in multiple cancer types, including non-small cell lung cancer (NSCLC), medullary thyroid cancer (MTC), and papillary thyroid cancer (PTC) [1].

Why Resencatinib (HS-10365) Cannot Be Generically Substituted with Other RET or Multi-Kinase Inhibitors


Resencatinib's unique pyrazolo[1,5-a]pyridine scaffold and alkyne-containing chemical structure confer a distinct selectivity profile that is not replicated by other RET inhibitors, including selpercatinib, pralsetinib, or multi-kinase inhibitors like cabozantinib [1]. In vitro, resencatinib demonstrates sub-nanomolar potency against wild-type RET (IC50 = 0.34 nM) and potent activity against common RET mutants (IC50 < 1 nM), while its broader kinome selectivity profile differs from other agents [2]. Clinically, resencatinib has demonstrated compelling objective response rates (ORR) of 83.3% in treatment-naïve RET fusion-positive NSCLC and 80.0% in pretreated patients, with a manageable safety profile characterized by a low discontinuation rate of 4.9% [3]. These efficacy and tolerability outcomes are not directly extrapolatable to other RET inhibitors without head-to-head trials, and simple interchange based on class membership risks suboptimal patient outcomes and compromised research integrity.

Resencatinib (HS-10365) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Superior In Vitro Potency Against Wild-Type RET Compared to FDA-Approved RET Inhibitors Selpercatinib and Pralsetinib

In a biochemical assay measuring inhibition of wild-type human RET kinase activity, resencatinib (HS-10365) demonstrates an IC50 of 0.34 nM, which is approximately 41-fold more potent than selpercatinib (IC50 = 14 nM) and approximately 18% more potent than pralsetinib (IC50 = 0.4 nM) [1][2][3]. These data are derived from standardized assays reported in the respective patent literature and curated by the IUPHAR/BPS Guide to Pharmacology.

RET inhibition Kinase assay In vitro pharmacology Precision oncology

Potent Activity Against Clinically Relevant RET Mutations (M918T, V840M, V840L) with Sub-Nanomolar IC50 Values

Resencatinib potently inhibits not only wild-type RET but also the common oncogenic and resistance-associated mutants M918T, V840M, and V840L, with reported IC50 values of <1 nM for all tested variants [1]. This broad activity against mutant RET isoforms is critical for addressing tumor heterogeneity and acquired resistance, a known limitation of earlier-generation, less selective multi-kinase inhibitors like cabozantinib and vandetanib, which exhibit significantly higher IC50 values for RET (e.g., cabozantinib RET IC50 ≈ 4-5.2 nM) and broader off-target kinase inhibition profiles [2].

RET mutations Medullary thyroid cancer Resistance mutations Kinase inhibitor

High Objective Response Rate (ORR) in Treatment-Naïve RET Fusion-Positive NSCLC: 83.3%

In the Phase II portion of the HS-10365-101 basket trial (NCT05207787), resencatinib monotherapy (160 mg BID) achieved a confirmed objective response rate (ORR) of 83.3% (50/60) in treatment-naïve patients with locally advanced or metastatic RET fusion-positive NSCLC, as assessed by an Independent Review Committee (IRC) [1]. This ORR is comparable to those reported for other selective RET inhibitors in similar patient populations: selpercatinib demonstrated ORRs of 82.6%-84% in treatment-naïve patients in the LIBRETTO-001 trial, and pralsetinib demonstrated an ORR of 78% in treatment-naïve patients in the ARROW trial [2][3].

Non-small cell lung cancer RET fusion Clinical trial Objective response rate

Durable Disease Control in Pretreated RET Fusion-Positive NSCLC: 80.0% ORR and 12-Month PFS Rate of 81.1%

In the same Phase II study, resencatinib demonstrated significant efficacy in the more challenging pretreated setting. In Cohort 1 (patients with RET fusion-positive NSCLC who had progressed after platinum-containing chemotherapy and PD-1/PD-L1 inhibitor therapy), resencatinib achieved a confirmed ORR of 80.0% (60/75), a disease control rate (DCR) of 96.0% (72/75), and a 12-month progression-free survival (PFS) rate of 81.1% [1]. This durable benefit in a heavily pretreated population underscores the compound's robustness and differentiates it from earlier multi-kinase inhibitors, which often show diminished efficacy in later lines of therapy.

Pretreated NSCLC Progression-free survival Disease control rate Second-line therapy

Favorable Tolerability Profile with Low Treatment Discontinuation Rate (4.9%) in Phase II Trial

In the Phase II study of 326 patients with RET-altered solid tumors, the safety profile of resencatinib was manageable and consistent with on-target RET inhibition. The most common treatment-emergent adverse events (TEAEs) were elevated ALT (64.7%), elevated AST (64.1%), and decreased white blood cell count (45.4%) [1]. Notably, the discontinuation rate due to TEAEs was only 4.9%, and no new safety signals were identified [1]. This low discontinuation rate is a key differentiator in the RET inhibitor class and suggests that resencatinib may offer improved tolerability in clinical practice.

Safety profile Tolerability Adverse events Discontinuation rate

Chemical Structure Enables Click Chemistry Applications (CuAAC) for Bioconjugation and Probe Development

Resencatinib contains an alkyne functional group that enables its use as a click chemistry reagent in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This structural feature allows for facile bioconjugation to azide-containing molecules, such as fluorophores, biotin, or other affinity tags, facilitating the development of chemical probes for target engagement studies, cellular imaging, and proteomics. This is a distinct advantage over other RET inhibitors like selpercatinib and pralsetinib, which lack this functional handle, making resencatinib uniquely suited for chemical biology applications.

Click chemistry CuAAC Bioconjugation Chemical probe Alkyne

Recommended Research and Industrial Application Scenarios for Resencatinib (HS-10365) Based on Quantitative Evidence


Preclinical Efficacy Studies in RET Fusion-Positive NSCLC Models

Resencatinib's high objective response rates (ORR 83.3% in treatment-naïve; 80.0% in pretreated) and durable disease control (12-month PFS 81.1% in pretreated) in Phase II clinical trials [1] make it an ideal tool compound for in vivo efficacy studies using patient-derived xenograft (PDX) or cell line xenograft (CDX) models of RET fusion-positive NSCLC. Its sub-nanomolar potency against wild-type and mutant RET [2] ensures robust target inhibition at clinically relevant exposures.

Investigating Mechanisms of Acquired Resistance to Selective RET Inhibition

Given resencatinib's potent activity against common RET mutants (M918T, V840M, V840L) with IC50 < 1 nM [1], it serves as a valuable chemical probe for studying the emergence of secondary resistance mutations. Researchers can use resencatinib in long-term cell culture evolution experiments or in vivo resistance models to identify and characterize novel mutations that confer resistance to next-generation RET inhibitors.

Development of RET-Targeted Chemical Probes and Imaging Agents via Click Chemistry

The alkyne moiety in resencatinib's structure uniquely enables its use in CuAAC click chemistry reactions [1]. This allows researchers to easily conjugate resencatinib to fluorophores, biotin, or other reporter tags to create RET-specific probes for cellular imaging, target engagement assays (e.g., CETSA), and affinity-based proteomics to map the RET interactome.

Combination Therapy Studies in RET-Driven Cancers

With a favorable tolerability profile and low discontinuation rate (4.9%) [1], resencatinib is well-suited for combination studies with other targeted agents, immunotherapies, or chemotherapy in preclinical models. Its selectivity for RET minimizes the confounding off-target toxicities often associated with multi-kinase inhibitors, allowing for a clearer interpretation of combination efficacy and safety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Resencatinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.